Tetraallylsilane

Catalog No.
S708655
CAS No.
1112-66-9
M.F
C12H20Si
M. Wt
192.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraallylsilane

CAS Number

1112-66-9

Product Name

Tetraallylsilane

IUPAC Name

tetrakis(prop-2-enyl)silane

Molecular Formula

C12H20Si

Molecular Weight

192.37 g/mol

InChI

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2

InChI Key

AKRQMTFHUVDMIL-UHFFFAOYSA-N

SMILES

C=CC[Si](CC=C)(CC=C)CC=C

Canonical SMILES

C=CC[Si](CC=C)(CC=C)CC=C

The exact mass of the compound Tetraallylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraallylsilane is a tetrafunctional organosilicon compound featuring a central silicon atom bonded to four reactive allyl groups. This structure makes it a key monomer and crosslinking agent in polymer chemistry, particularly for radical-mediated pathways like thiol-ene click reactions, and a valuable single-molecule precursor for the synthesis of silicon-containing polymers and ceramics, such as silicon carbide (SiC). [1] Its utility is defined by the predictable reactivity of its four terminal double bonds, coupled with the thermal and chemical stability imparted by its Si-C core.

Substituting Tetraallylsilane requires careful consideration due to significant shifts in processability and final material properties. Replacing it with Tetravinylsilane, a common in-class substitute, alters polymerization kinetics, as vinyl groups exhibit different reactivity profiles than allyl groups in radical additions, impacting cure speed and network homogeneity. [1] Substitution with a saturated analog like Tetraethylsilane completely removes the crosslinking functionality, rendering it unsuitable for polymerization applications. Furthermore, using an alkoxysilane like Allyltrimethoxysilane fundamentally changes the chemistry from a radical-based mechanism (e.g., thiol-ene) to a hydrolysis and condensation pathway (sol-gel), which is an entirely different processing route requiring different catalysts and conditions. [2] Therefore, the selection of Tetraallylsilane is a deliberate choice tied to specific, non-transferable reaction and processing requirements.

Differentiated Thermal Decomposition Window for Stoichiometric SiC Deposition

The choice of precursor is a primary determinant of the deposition temperature and stoichiometry of SiC films. A comparative study of tetra-substituted silanes in CVD showed that Tetravinylsilane (TVSi) pyrolysis occurs at lower temperatures, yielding carbon-rich deposits, whereas Tetraethylsilane (TESi) requires higher temperatures to decompose but produces nearly stoichiometric SiC coatings. [1] Tetraallylsilane, with its C3 allyl linker, offers a distinct thermal decomposition profile compared to the C2 linkers of TVSi and TESi. This allows for process optimization in a specific temperature window, providing a route to control carbon incorporation and achieve stoichiometric SiC films where the profiles of vinyl or ethyl analogs are suboptimal.

Evidence DimensionDecomposition Onset for SiC Deposition
Target Compound DataOffers a distinct thermal decomposition window between that of vinyl and ethyl analogs, enabling process-specific temperature control.
Comparator Or BaselineTetravinylsilane (TVSi): Decomposes at lower temperatures, leading to carbon-rich films. Tetraethylsilane (TESi): Decomposes at higher temperatures, leading to stoichiometric films. [<a href="https://doi.org/10.1039/JM9960600131" target="_blank">1</a>]
Quantified DifferenceThe molecular structure (allyl vs. vinyl vs. ethyl) is the determining factor in the thermal behavior and resulting film composition. [<a href="https://doi.org/10.1039/JM9960600131" target="_blank">1</a>]
ConditionsMetal-Organic Chemical Vapour Deposition (MOCVD) with H2 or He carrier gas.

This allows the user to select a precursor that matches their specific CVD furnace temperature and kinetic requirements to achieve phase-pure, stoichiometric SiC coatings.

Enables Uniform Polymer Network Formation via Step-Growth Thiol-Ene Chemistry

In UV-curable systems, Tetraallylsilane's allyl groups react with thiols via a step-growth mechanism, which promotes the formation of highly uniform polymer networks with low shrinkage stress. [1] This contrasts with acrylate-based systems, which undergo a more heterogeneous chain-growth polymerization that can lead to internal stresses and defects. Compared to its closest unsaturated analog, Tetravinylsilane, the allyl groups of Tetraallylsilane generally exhibit more moderate reactivity in radical polymerizations. This can be a significant processability advantage, allowing for a slower, more controllable cure that minimizes premature gelation and improves optical and mechanical homogeneity in the final crosslinked material.

Evidence DimensionPolymerization Mechanism
Target Compound DataStep-growth polymerization (via thiol-ene reaction).
Comparator Or BaselineAcrylate Systems: Mixed step- and chain-growth polymerization, leading to higher network heterogeneity. [<a href="https://doi.org/10.1002/adem.201700433" target="_blank">1</a>]
Quantified DifferenceStep-growth mechanisms, like thiol-ene, result in more uniform network structures and lower polymerization shrinkage stress compared to systems with a dominant chain-growth component. [<a href="https://doi.org/10.1002/adem.201700433" target="_blank">1</a>]
ConditionsRadical-mediated photopolymerization.

For applications requiring high optical clarity, dimensional stability, and uniform mechanical properties, the controlled step-growth chemistry enabled by Tetraallylsilane is a critical process advantage over faster, less-controlled chemistries.

Precursor for Polycarbosilanes with Facile, Oxygen-Free Crosslinking Capability

Tetraallylsilane is a building block for advanced polycarbosilanes (PCS), which are precursors to SiC ceramics. The incorporation of allyl groups provides latent crosslinking functionality. This is a significant advantage over first-generation PCS precursors, which often lacked efficient cross-linking groups and required an oxygen-curing step to render fibers infusible before pyrolysis. [1] That oxygen-curing step introduces oxygen impurities, which degrade the thermal stability and mechanical properties of the final SiC ceramic. Using an allyl-functionalized precursor like Tetraallylsilane enables a thermal or radical-based, oxygen-free curing process, leading to higher ceramic yield and superior purity in the final SiC product. [2]

Evidence DimensionCuring Mechanism for Ceramic Precursor
Target Compound DataEnables intrinsic, oxygen-free crosslinking via its allyl groups.
Comparator Or BaselineYajima-type Polycarbosilane (from Polydimethylsilane): Lacks efficient cross-linkable groups, requiring an oxygen-curing step before pyrolysis. [<a href="https://www.nature.com/articles/261683a0" target="_blank">1</a>]
Quantified DifferenceEliminates the need for oxygen-curing, thereby preventing the incorporation of oxygen impurities that compromise the performance of the final SiC ceramic. [REFS-1, REFS-2]
ConditionsPyrolysis of polycarbosilane precursors to form silicon carbide.

This allows for the production of higher-purity, higher-performance SiC fibers and composites by avoiding the material degradation associated with oxygen-based curing methods.

Precursor for High-Purity SiC Coatings and Thin Films

Where precise control over film stoichiometry is required, Tetraallylsilane serves as a single-source CVD precursor with a unique thermal decomposition profile, enabling the deposition of high-purity SiC films within specific processing temperature windows not optimally served by vinyl or ethyl silane analogs. [1]

Fabrication of Homogeneous Optical Resins and Composites

In applications demanding high optical clarity and dimensional stability, such as advanced adhesives, coatings, or micro-optics, Tetraallylsilane is the right choice for thiol-ene photopolymerization systems. Its step-growth reaction mechanism leads to uniform networks with low internal stress compared to acrylate-based alternatives. [2]

Synthesis of Melt-Spinnable Polycarbosilanes for High-Performance SiC Fibers

For producing high-strength, thermally stable SiC fibers for aerospace and industrial composites, Tetraallylsilane is used as a monomer to synthesize polycarbosilanes. Its allyl groups provide a mechanism for oxygen-free curing, which is critical for achieving a high-purity ceramic product with superior mechanical properties. [3]

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tetraallylsilane

Dates

Last modified: 08-15-2023

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